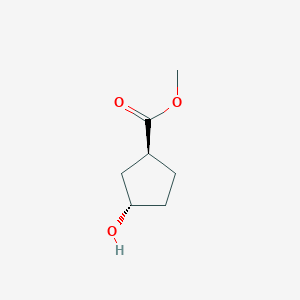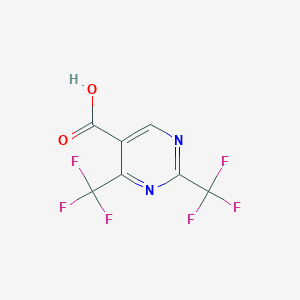
2,4-双(三氟甲基)嘧啶-5-羧酸
描述
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its characteristics and potential utility.
Synthesis Analysis
The synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid and related compounds involves several key steps, including the modification of the pyrimidine ring and the introduction of trifluoromethyl groups. For instance, Palanki et al. (2000) detailed the substitution at the 2-, 4-, and 5-positions of the pyrimidine ring, highlighting the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid includes a pyrimidine ring substituted with trifluoromethyl groups and a carboxylic acid group. The precise arrangement of these groups significantly influences the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid often leverage its reactive sites for further functionalization or incorporation into larger molecules. For example, Aksinenko et al. (2016) explored its reactivity in the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, indicating its versatility in forming compounds with potential antibacterial and antifungal activities (Aksinenko et al., 2016).
科学研究应用
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound that is used as a pharmaceutical intermediate . It’s part of a larger group of compounds known as trifluoromethylpyridines, which have found applications in various industries .
-
Agrochemical Industry : Trifluoromethylpyridines, including derivatives of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid, are used in the agrochemical industry. They are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
-
Pharmaceutical Industry : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Antifungal Activities : Some compounds related to 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid have shown antifungal activities against various fungi .
-
Manufacturing of Crop-Protection Products : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
-
Development of Fluorinated Organic Chemicals : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Synthesis of Novel Compounds : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives are thought to contribute to the biological activities of these compounds . This makes them an important subgroup of fluorinated compounds and a key area of research for the development of novel compounds .
-
Pesticide Development : The development of pesticides is another significant application of TFMP derivatives . More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Disease Control : TFMP derivatives play a crucial role in the development of many agrochemical and pharmaceutical compounds that are used to prevent crop losses caused by parasites and protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus .
-
Synthetic Methods Research : Researchers are exploring different synthetic methods for introducing TFMP groups within other molecules . This research could lead to the development of new compounds with unique biological properties .
-
Chemical Properties Research : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives are being studied for their potential applications .
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
属性
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKDOFTFCXTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441503 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
188781-46-6 | |
| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
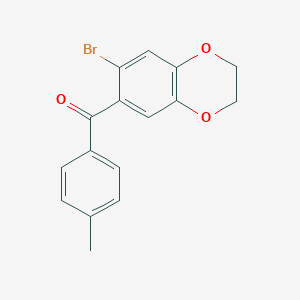
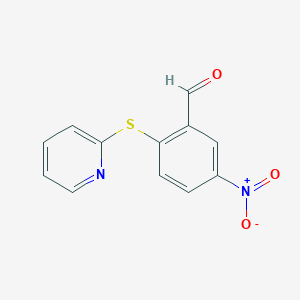
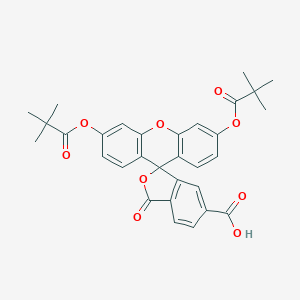
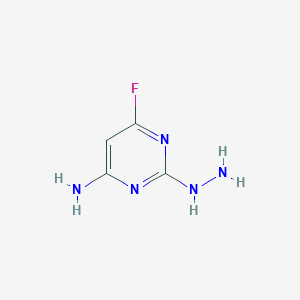
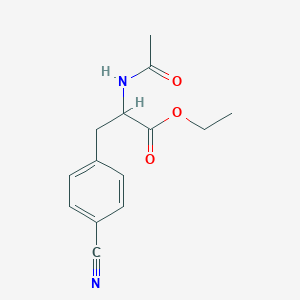
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
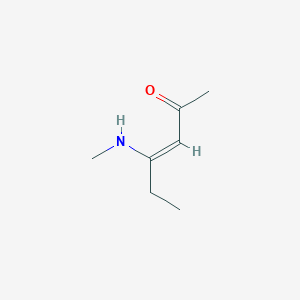
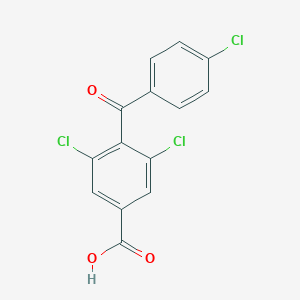
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
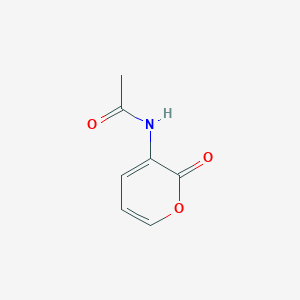
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
